molecular formula C₇₀H₁₃₁N₁₉O₁₅ B549812 Mastoparan CAS No. 72093-21-1

Mastoparan

Cat. No. B549812
CAS RN: 72093-21-1
M. Wt: 1478.9 g/mol
InChI Key: MASXKPLGZRMBJF-UHFFFAOYSA-N
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Scientific Research Applications

Antitumor Activity

Mastoparan, a peptide from wasp venom, has shown promise in antitumor activities. Specifically, it induced apoptosis in melanoma cells through the mitochondrial pathway in both in vitro and in vivo studies, suggesting its potential as an antitumor agent (Azevedo et al., 2015).

Antimicrobial Properties

Mastoparans possess significant antimicrobial properties. For instance, a mastoparan peptide isolated from Pseudopolybia vespiceps wasp venom demonstrated effective antimicrobial action against various bacteria and fungi. Notably, it showed potent in vitro and in vivo action against Staphylococcus aureus, suggesting its utility in combating infectious diseases (Silva et al., 2017).

Molecular Structure and Precursors

Research on mastoparan's precursors, known as mastoparanogen, has helped understand its molecular structure. This includes the identification of a 236 base pair cDNA encoding a 40 amino acid precursor in wasp venom, which further enhances our understanding of mastoparan's biological functions and potential therapeutic applications (Xu et al., 2006).

Cancer Therapy Applications

Encapsulating mastoparan in targeted delivery systems, such as transferrin-modified liposomes, has been explored for selective cancer therapy. This encapsulation enhances the delivery of mastoparan to tumor cell mitochondria, demonstrating its potential in targeted cancer treatments (Yamada et al., 2005).

Activation of MAP Kinase Signaling in Plants

Mastoparan has been shown to activate MAP kinase signaling in plants, independent of heterotrimeric G proteins. This suggests its role in various plant cellular processes and its potential use in agricultural biotechnology (Miles et al., 2004).

Insulin Secretion and Diabetes Research

Mastoparan can stimulate insulin secretion from beta cells, indicating its potential role in diabetes research. This effect involves activation of trimeric G proteins, highlighting a possible therapeutic target for diabetes treatment (Amin et al., 2003).

Cell Permeabilization and Gene Expression

Mastoparan can transiently permeabilize cells and induce gene expression, as seen in studies with Swiss 3T3 cells. This provides insights into its potential applications in cellular and molecular biology (Hamlett et al., 2000).

Novel Antimicrobial Peptides

The discovery of new types of mastoparan, such as MP-V1 with superior antimicrobial activities, has implications for the development of new antimicrobial drugs against various pathogens (Kim et al., 2016).

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H131N19O15/c1-17-40(11)55(75)69(103)88-53(35-54(74)90)68(102)87-52(34-39(9)10)67(101)83-46(25-19-22-28-71)62(96)78-45(16)61(95)86-50(32-37(5)6)65(99)79-42(13)58(92)77-43(14)60(94)85-51(33-38(7)8)66(100)80-44(15)59(93)81-47(26-20-23-29-72)63(97)82-48(27-21-24-30-73)64(98)89-56(41(12)18-2)70(104)84-49(57(76)91)31-36(3)4/h36-53,55-56H,17-35,71-73,75H2,1-16H3,(H2,74,90)(H2,76,91)(H,77,92)(H,78,96)(H,79,99)(H,80,100)(H,81,93)(H,82,97)(H,83,101)(H,84,104)(H,85,94)(H,86,95)(H,87,102)(H,88,103)(H,89,98)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASXKPLGZRMBJF-MVSGICTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H131N19O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mastoparan

CAS RN

72093-21-1
Record name 72093-21-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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